3,4-Dimethoxy-2-methylpyridine N-oxide

CAS No.: 72830-07-0

Cat. No.: VC3735472

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72830-07-0 |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3 |

| Standard InChI Key | UMVFRRJTPKYVAY-UHFFFAOYSA-N |

| SMILES | CC1=[N+](C=CC(=C1OC)OC)[O-] |

| Canonical SMILES | CC1=[N+](C=CC(=C1OC)OC)[O-] |

Introduction

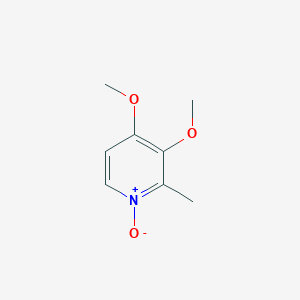

Chemical Identity and Structure

3,4-Dimethoxy-2-methylpyridine N-oxide is a pyridine derivative with a distinctive structure featuring two methoxy groups and a methyl substituent on the pyridine ring, along with an N-oxide functional group. This unique structural arrangement contributes to its chemical reactivity and biological properties.

Basic Information

The compound is identified by its CAS registry number 72830-07-0 and has the molecular formula C8H11NO3 . The systematic IUPAC name is 3,4-dimethoxy-2-methyl-1-oxido-pyridin-1-ium, though it is commonly referred to as 3,4-Dimethoxy-2-methylpyridine N-oxide in scientific literature.

Structural Features

The structure consists of a pyridine ring with the following substituents:

-

A methoxy group (-OCH3) at position 3

-

A methoxy group (-OCH3) at position 4

-

A methyl group (-CH3) at position 2

-

An N-oxide functional group at the nitrogen atom

These structural characteristics are crucial for understanding its chemical behavior and potential applications in various fields.

Physical and Chemical Properties

The physical and chemical properties of 3,4-Dimethoxy-2-methylpyridine N-oxide determine its behavior in chemical reactions and biological systems.

Physical Properties

Table 1 presents the key physical properties of 3,4-Dimethoxy-2-methylpyridine N-oxide:

| Property | Value |

|---|---|

| Molecular Weight | 169.18 g/mol |

| Physical State | Yellow oil (before purification) |

| Solubility | Soluble in methanol, toluene, dichloromethane |

| Appearance | Crystalline solid (after purification) |

Chemical Reactivity

As an N-oxide, this compound exhibits distinctive chemical reactivity patterns:

-

The N-oxide functionality serves as a directing group in many chemical transformations, potentially activating adjacent positions for substitution reactions.

-

The methoxy groups contribute electron density to the pyridine ring, affecting its reactivity in electrophilic and nucleophilic reactions.

-

The combination of the N-oxide group and the methoxy substituents creates a unique electronic environment that likely influences its interactions with biological systems.

Synthesis Methods

Several synthetic approaches can be employed to prepare 3,4-Dimethoxy-2-methylpyridine N-oxide, with the most documented method involving nucleophilic substitution.

Synthesis from 4-Chloro-3-methoxy-2-methylpyridine N-Oxide

A well-established synthesis protocol involves the reaction of 4-chloro-3-methoxy-2-methylpyridine N-Oxide with sodium methoxide:

The reaction conditions and reagents are summarized in Table 2:

| Parameter | Value/Description |

|---|---|

| Starting Material | 4-chloro-3-methoxy-2-methylpyridine N-Oxide (9.0 g, 50.0 mmol) |

| Reagent | Sodium methoxide (5.4 g, 100.0 mmol) |

| Solvent | Dry methanol (150 mL) |

| Temperature | 40°C |

| Reaction Time | 16 hours |

| Yield | 88% |

Reaction Procedure

The detailed synthetic procedure involves several steps :

-

A mixture of 4-chloro-3-methoxy-2-methylpyridine N-Oxide and sodium methoxide in dry methanol is stirred at 40°C for 16 hours.

-

After cooling, the solution is adjusted to pH 7 by adding concentrated sulfuric acid.

-

The reaction mixture is evaporated under reduced pressure, and the residue is extracted with toluene (100 mL).

-

Following filtration to remove insoluble inorganic salts, the filtrate is evaporated in vacuo to afford a yellow oil.

-

Purification is achieved through chromatography (silica gel, DCM/MeOH) followed by trituration with petroleum ether at 40°C, yielding the desired compound (10.4 g, 88% yield).

This synthetic approach demonstrates the effectiveness of nucleophilic substitution reactions in preparing 3,4-Dimethoxy-2-methylpyridine N-oxide with high yield and purity.

Analytical Characterization

Spectroscopic methods provide essential structural information and confirm the identity and purity of 3,4-Dimethoxy-2-methylpyridine N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 3,4-Dimethoxy-2-methylpyridine N-oxide reveals characteristic signals that confirm its structure :

Table 3: 1H NMR Data (CDCl3)

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment |

|---|---|---|---|---|---|

| 1 | 8.09 | doublet | 1H | 7.28 | Aromatic H at C-6 |

| 2 | 6.71 | doublet | 1H | 7.28 | Aromatic H at C-5 |

| 3 | 3.92 | singlet | 3H | - | OCH3 at C-3 |

| 4 | 3.85 | singlet | 3H | - | OCH3 at C-4 |

| 5 | 2.50 | singlet | 3H | - | CH3 at C-2 |

The NMR data confirms the presence of two aromatic protons, two methoxy groups, and one methyl group, consistent with the proposed structure.

Mass Spectrometry

Mass spectrometric analysis provides further confirmation of the molecular structure:

This value corresponds to the protonated molecular ion and confirms the molecular weight of 169.18 g/mol, consistent with the molecular formula C8H11NO3.

Applications in Research and Synthesis

3,4-Dimethoxy-2-methylpyridine N-oxide has several important applications in chemical research and pharmaceutical synthesis.

Pharmaceutical Intermediate

The compound serves as a valuable intermediate in the synthesis of various pharmaceutically active compounds:

-

It is utilized in the preparation of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which are precursors to H+/K+-ATPase inhibitors used in treating gastrointestinal disorders.

-

The compound is relevant to the synthesis pathway of proton pump inhibitors, which are widely used medications for acid-related gastrointestinal conditions.

Structure-Activity Relationship Studies

The unique arrangement of functional groups in 3,4-Dimethoxy-2-methylpyridine N-oxide makes it valuable for structure-activity relationship studies:

-

The compound's structural features allow for systematic modifications to investigate the effects of different substituents on biological activity.

-

Such studies contribute to the rational design of new therapeutic agents with improved efficacy and safety profiles.

Comparative Analysis with Related Compounds

Understanding the relationship between 3,4-Dimethoxy-2-methylpyridine N-oxide and structurally similar compounds provides insight into its distinctive properties.

Structural Analogues

Table 4 presents a comparison of 3,4-Dimethoxy-2-methylpyridine N-oxide with related pyridine derivatives:

| Compound | Structural Differences | Key Distinctions |

|---|---|---|

| 3,4-dimethoxy-2-methylpyridine | Lacks N-oxide functionality | Lower polarity; different reactivity pattern |

| 4-Chloro-3-methoxy-2-methylpyridine N-Oxide | Contains chlorine instead of methoxy at position 4 | Precursor in synthesis; different electronic properties |

| 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 | Contains deuterium atoms | Used in isotopic labeling studies; similar chemical properties |

Structure-Property Relationships

The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring compared to the parent compound 3,4-dimethoxy-2-methylpyridine:

-

The N-oxide functionality increases the polarity and water solubility of the molecule.

-

The electron-withdrawing nature of the N-oxide group modifies the reactivity of the pyridine ring, particularly at positions 2 and 6.

-

These electronic effects contribute to the compound's potential interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume